HTS Activity Fingerprint Breadth: Multi-Target Screening Coverage Versus Structurally Similar Analogs
CAS 149054-50-2 has been screened in at least six distinct PubChem BioAssay panels, yielding primary activity data against RGS4 (regulator of G-protein signaling 4), OPRM1-OPRD1 (mu/delta opioid receptor heterodimer), ADAM17 (TACE), CHRM1 (muscarinic M1 receptor), the unfolded protein response XBP1 pathway, and FadD2 binding . A close structural analog, 1-(3-(2,5-difluorophenyl)-5-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)ethanone (CHEMBL195274, CAS not listed), has only one reported activity data point—KIF11 (kinesin spindle protein) inhibition at IC50 = 1,800 nM—indicating a substantially narrower target interaction profile [1]. No other 2-hydroxyphenyl-thiophene-dihydropyrazole N-acetyl analog has been reported with comparable multi-target HTS coverage .
| Evidence Dimension | Number of distinct biological targets with publicly available primary screening data |
|---|---|
| Target Compound Data | ≥6 distinct target assays with reported screening data (RGS4, OPRM1-OPRD1, ADAM17, CHRM1, XBP1-UPR, FadD2 binding) |
| Comparator Or Baseline | 1-(3-(2,5-Difluorophenyl)-5-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)ethanone (CHEMBL195274): 1 target assay (KIF11 ATPase, IC50 = 1,800 nM) |
| Quantified Difference | ≥6 vs. 1 assay targets — CAS 149054-50-2 exhibits a 6-fold broader screening-validated target engagement landscape |
| Conditions | PubChem BioAssay primary HTS panels (various assay formats including luminescence-based, fluorescence-based, and fluorescence polarization readouts) |
Why This Matters
A broader screening fingerprint reduces the risk of unrecognized off-target liabilities and increases the probability of serendipitous hit identification across multiple therapeutic programs, making this compound a more informative and cost-effective screening tool.
- [1] BindingDB. BDBM50164861: 1-(3-(2,5-Difluorophenyl)-5-(thiophen-2-yl)-4,5-dihydropyrazol-1-yl)ethanone (CHEMBL195274). KIF11 IC50 Data. Available at: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?google=BDBM50164861 (Accessed 2026-05-09). View Source
